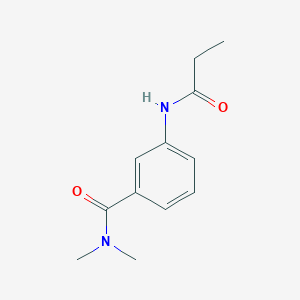
2-(4-Hydroxyphenyl)phthalazin-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(4-Hydroxyphenyl)phthalazin-1-one, also known as HPPH, is a synthetic compound that has been extensively studied for its potential use in photodynamic therapy (PDT) for cancer treatment. PDT is a non-invasive treatment that involves the use of photosensitizing agents and light to selectively destroy cancer cells. HPPH is a promising photosensitizer due to its high absorption in the red region of the spectrum, which allows for deeper tissue penetration, and its ability to produce singlet oxygen, a highly reactive species that can cause cell death.
Wirkmechanismus
Upon exposure to light, 2-(4-Hydroxyphenyl)phthalazin-1-one undergoes a series of photochemical reactions that result in the production of singlet oxygen and other reactive oxygen species. These reactive species can cause damage to cellular components such as proteins, lipids, and DNA, leading to cell death. The selective accumulation of this compound in tumor tissue is thought to be due to the increased permeability of tumor blood vessels and the decreased lymphatic drainage in tumors.
Biochemical and Physiological Effects:
This compound-based PDT has been shown to induce a variety of biochemical and physiological effects in tumor tissue, including the activation of apoptotic pathways, the inhibition of angiogenesis, and the modulation of immune responses. These effects contribute to the selective destruction of cancer cells and the reduction of tumor growth.
Vorteile Und Einschränkungen Für Laborexperimente
The advantages of using 2-(4-Hydroxyphenyl)phthalazin-1-one as a photosensitizer for lab experiments include its high absorption in the red region of the spectrum, which allows for deeper tissue penetration, and its ability to produce singlet oxygen, a highly reactive species that can cause cell death. However, limitations include the need for specialized equipment and expertise for handling and irradiating the photosensitizer, as well as the potential for photobleaching, which can reduce the effectiveness of the treatment.
Zukünftige Richtungen
Future research directions for 2-(4-Hydroxyphenyl)phthalazin-1-one-based PDT include the development of new delivery methods, such as nanoparticles or liposomes, to improve the selective accumulation of the photosensitizer in tumor tissue. Other areas of research include the optimization of treatment parameters, such as the dose and timing of light exposure, and the combination of this compound-based PDT with other cancer treatments, such as chemotherapy or immunotherapy. Additionally, further studies are needed to better understand the mechanisms underlying the selective accumulation of this compound in tumor tissue and the biochemical and physiological effects of this compound-based PDT on cancer cells.
Synthesemethoden
2-(4-Hydroxyphenyl)phthalazin-1-one can be synthesized using a variety of methods, including the reaction of 2-aminophenol with phthalic anhydride in the presence of a catalyst such as sulfuric acid or phosphorus pentoxide. Other methods involve the use of different starting materials, such as 4-hydroxybenzaldehyde and phthalic acid, or the use of microwave irradiation to accelerate the reaction.
Wissenschaftliche Forschungsanwendungen
2-(4-Hydroxyphenyl)phthalazin-1-one has been extensively studied for its potential use in PDT for various types of cancer, including head and neck, lung, and prostate cancer. In preclinical studies, this compound has been shown to selectively accumulate in tumor tissue and produce a strong photodynamic effect upon exposure to light. Clinical trials have also demonstrated the safety and efficacy of this compound-based PDT for cancer treatment.
Eigenschaften
IUPAC Name |
2-(4-hydroxyphenyl)phthalazin-1-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10N2O2/c17-12-7-5-11(6-8-12)16-14(18)13-4-2-1-3-10(13)9-15-16/h1-9,17H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEPXQZHESJWQM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=NN(C2=O)C3=CC=C(C=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl 2-[4-[(2-chloroacetyl)amino]phenoxy]acetate](/img/structure/B7461081.png)
![1-[2-Oxo-2-(2,4,6-trimethylphenyl)ethyl]pyrrolidine-2,5-dione](/img/structure/B7461089.png)


![2-(cyclohexen-1-yl)-N-[(2,4-dimethoxyphenyl)methyl]ethanamine](/img/structure/B7461096.png)
![N-(3-methylphenyl)-1,4-dioxa-8-azaspiro[4.5]decane-8-carboxamide](/img/structure/B7461103.png)

![2-[4-(Ethylaminomethyl)phenoxy]ethanol](/img/structure/B7461112.png)
![1-Cyclohexyl-3-[(2-ethylpyrazol-3-yl)methyl]urea](/img/structure/B7461122.png)
![methyl (2Z)-3-{4-[(4-chlorobenzyl)oxy]-3-methoxyphenyl}-2-cyanoprop-2-enoate](/img/structure/B7461145.png)

![[4-(Dimethylamino)phenyl]-(3-methylpiperidin-1-yl)methanone](/img/structure/B7461150.png)
![2-[(2-Methyl-2,3-dihydroindol-1-yl)methyl]pyrido[1,2-a]pyrimidin-4-one](/img/structure/B7461159.png)
![2-iodo-N-{4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}benzamide](/img/structure/B7461163.png)